
2-chloro-6-fluoro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-chloro-6-fluoro-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups, including a benzamide group, a thiadiazole group, and a trifluoromethyl group. These groups could potentially give the compound a variety of interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and thiadiazole groups would likely contribute to the compound’s rigidity, while the trifluoromethyl group could add electron-withdrawing character .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the benzamide, thiadiazole, and trifluoromethyl groups. Each of these groups could potentially undergo a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the benzamide, thiadiazole, and trifluoromethyl groups could affect the compound’s solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research on thiadiazole derivatives, such as the convenient preparations of 3,5-disubstituted 1,2,4-thiadiazoles, demonstrates the versatility of thiadiazoles in chemical synthesis. These compounds can be prepared through reactions involving thioamides and electrophilic reagents, highlighting the potential for creating diverse molecular structures with various applications in material science and pharmaceuticals (Takikawa et al., 1985).
Antimicrobial Applications
The antimicrobial activity of fluorinated compounds, including thiadiazole and benzothiazole derivatives, is a significant area of research. Studies have explored the synthesis and antimicrobial efficacy of these compounds against a range of pathogens. For instance, certain thiourea derivatives have shown potential as novel anti-microbial agents with antibiofilm properties, indicating the promise of fluorinated thiadiazoles in developing new treatments for bacterial infections (Limban et al., 2011).
Anticancer and Antitumor Activity
Fluorinated benzothiazoles and related compounds have been investigated for their anticancer and antitumor activities. Research indicates that these compounds can exhibit potent cytotoxic effects in vitro against various cancer cell lines, suggesting their potential use in cancer therapy. The specific structural modifications, such as fluorination, play a crucial role in enhancing the biological activity of these molecules (Hutchinson et al., 2001).
Material Science Applications
The development of organic semiconductors using fluorinated thiadiazole derivatives highlights the application of these compounds in the field of material science. For example, the synthesis and implementation of benzo[d][1,2,3]thiadiazole derivatives in semiconducting polymers for optoelectronic devices showcase the impact of fluorination on the electronic and structural properties of materials (Chen et al., 2016).
Mécanisme D'action
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF4N3OS2/c18-11-5-2-6-12(19)13(11)14(26)23-15-24-25-16(28-15)27-8-9-3-1-4-10(7-9)17(20,21)22/h1-7H,8H2,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOGEMMXFRYNCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=C(S2)NC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF4N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[4-[2-Hydroxy-3-(morpholin-4-ylamino)propoxy]phenyl]acetamide](/img/structure/B2761535.png)
![1H-Pyrazol-4-yl-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2761536.png)
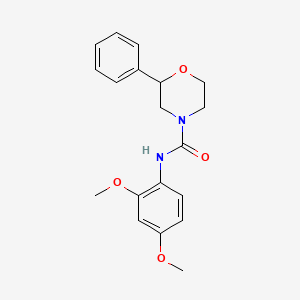
![2-(2-fluorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2761540.png)
![1-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2761541.png)
![N-[1-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-yn-1-amine](/img/structure/B2761542.png)
![3-[3-(1,3-thiazol-2-yloxy)azetidine-1-carbonyl]benzonitrile](/img/structure/B2761543.png)
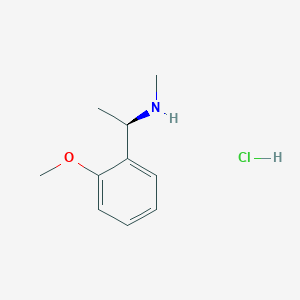
![1-[(tert-butoxy)carbonyl]-4-isocyanopiperidine](/img/structure/B2761545.png)

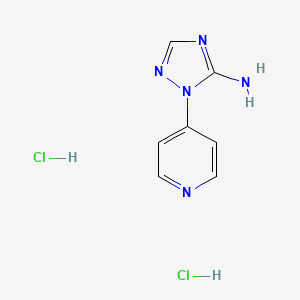
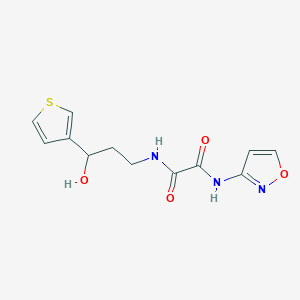
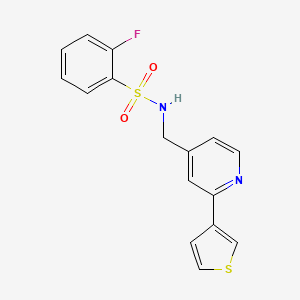
![3-(4-bromophenyl)-5-methyl-9-(3-phenylpropyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2761558.png)
